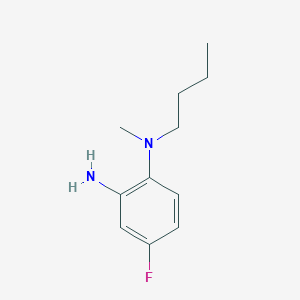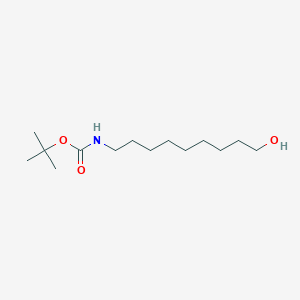
N-Boc-9-aminononan-1-ol
Descripción general
Descripción
N-Boc-9-aminononan-1-ol, also known as tert-butyl (9-hydroxynonyl)carbamate, is a chemical compound with the molecular formula C14H29NO3 . It appears as a colorless to white to yellow solid or semi-solid or liquid .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . An efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol has been described .Molecular Structure Analysis
The molecular weight of this compound is 259.39 . The InChI code for this compound is 1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2 .Physical And Chemical Properties Analysis
This compound is a colorless to white to yellow solid or semi-solid or liquid . The boiling point of 9-Aminononan-1-ol, a related compound, is 250.5±13.0 C at 760 mmHg .Mecanismo De Acción
Target of Action
N-Boc-9-aminononan-1-ol is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are structurally diverse amines, amino acids, and peptides .
Mode of Action
The compound interacts with its targets through a process known as N-Boc protection . This involves the chemoselective mono-N-Boc protection of various amines, amino acids, and peptides with di-tert-butyl dicarbonate .
Pharmacokinetics
As a compound used primarily in laboratory research and chemical production processes , its bioavailability would be largely dependent on the specific experimental or industrial context in which it is used.
Result of Action
The primary result of this compound’s action is the protection of amines, allowing for more controlled and efficient chemical reactions . This is particularly important in peptide synthesis, where the protection of amino groups as N-Boc derivatives is a key strategy .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be catalyzed using Amberlyst-15 in ethanol . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Boc-9-aminononan-1-ol in laboratory experiments is its ability to act as a protecting group for primary amines. This allows for the synthesis of more complex organic compounds. However, one limitation of using this compound is its relatively high cost compared to other amino alcohols.
Direcciones Futuras
There are several potential future directions for research involving N-Boc-9-aminononan-1-ol. One area of interest is the synthesis of novel peptides and other biologically active compounds using this compound as a building block. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in other areas of organic synthesis.
In conclusion, this compound is a valuable compound in scientific research due to its ability to act as a building block for the synthesis of peptides and other organic compounds. While there is limited information available on its biochemical and physiological effects, it is generally considered to be safe for use in laboratory experiments. Further research is needed to fully understand the potential applications of this compound in organic synthesis and other areas of research.
Aplicaciones Científicas De Investigación
He realizado una búsqueda exhaustiva de las aplicaciones de investigación científica de "N-Boc-9-aminononan-1-ol", pero desafortunadamente, los detalles específicos que busca no parecen estar disponibles fácilmente en el dominio público. Los resultados de la búsqueda se refieren principalmente a la disponibilidad y compra del compuesto para pruebas farmacéuticas y estándares de referencia .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N-Boc-9-aminononan-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules during these processes. For instance, it can act as a substrate for carbamate-forming enzymes, facilitating the formation of peptide bonds. Additionally, this compound may interact with hydroxylase enzymes, which catalyze the hydroxylation of organic substrates, thereby influencing the overall reaction dynamics .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways by altering the activity of key enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound may inhibit the activity of certain proteases, preventing the degradation of target proteins. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. For example, high doses of this compound may cause toxicity or adverse effects such as liver damage or altered metabolic function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. It can be metabolized by hydroxylase enzymes, leading to the formation of hydroxylated derivatives. These metabolites can further participate in downstream reactions, contributing to the overall metabolic flux. Additionally, this compound may influence the levels of specific metabolites, thereby affecting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can be influenced by factors such as its chemical properties, the presence of specific transporters, and the overall cellular environment .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes. These interactions can influence the compound’s overall biochemical activity and its effects on cellular function .
Propiedades
IUPAC Name |
tert-butyl N-(9-hydroxynonyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO3/c1-14(2,3)18-13(17)15-11-9-7-5-4-6-8-10-12-16/h16H,4-12H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOMQRHBUKSSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



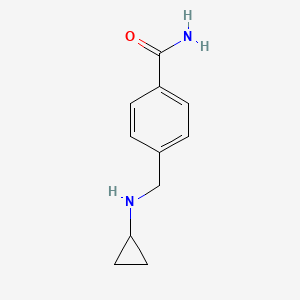
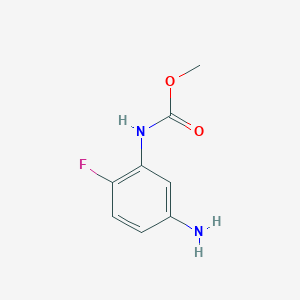
![[6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416339.png)
![1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1416340.png)
![4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1416342.png)
![N-[4-(4-Bromophenoxy)benzyl]-N-methylamine](/img/structure/B1416345.png)
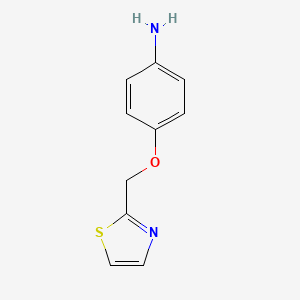
![1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid](/img/structure/B1416347.png)

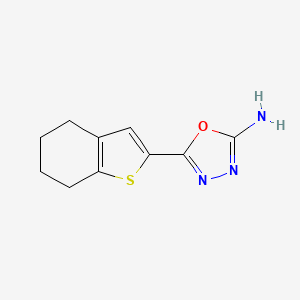
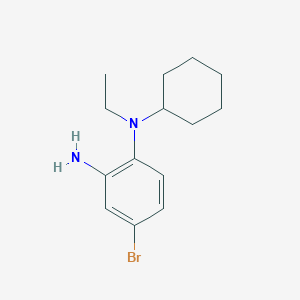
![3-[(4-Methoxyphenyl)sulfanyl]propanenitrile](/img/structure/B1416354.png)
